molecular formula C13H8FN3O2 B13246751 6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13246751
M. Wt: 257.22 g/mol
InChI Key: SNMLPYWIIHHQRO-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorophenyl group enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale microwave-mediated reactions due to their efficiency and scalability. The use of microwave irradiation reduces reaction times and improves yields, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

6-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C13H8FN3O2/c14-10-3-1-2-8(4-10)9-5-11(13(18)19)12-15-7-16-17(12)6-9/h1-7H,(H,18,19)

InChI Key

SNMLPYWIIHHQRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C(=NC=N3)C(=C2)C(=O)O

Origin of Product

United States

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